4-(3-メトキシプロポキシ)-3-メチルピコリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

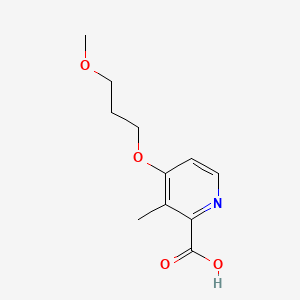

4-(3-Methoxypropoxy)-3-methylpicolinic acid is a chemical compound with a molecular formula of C11H15NO4 It is a derivative of picolinic acid, which is known for its role in various biological processes

科学的研究の応用

4-(3-Methoxypropoxy)-3-methylpicolinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies investigating the role of picolinic acid derivatives in biological systems, including their potential as metal chelators and enzyme inhibitors.

Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

作用機序

Target of Action

The primary target of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is the H+/K+ ATPase enzyme found at the secretory surface of gastric parietal cells . This enzyme system is often referred to as the acid (proton) pump .

Mode of Action

Rabeprazole acts as a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell . This inhibition blocks the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme disrupts the normal biochemical pathways in the stomach. This leads to a reduction in gastric acid secretion, which directly affects conditions where gastric acid exacerbates symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), characterized by prolonged exposure to gastric acid in the esophagus, acid suppression can provide symptomatic relief .

Pharmacokinetics

Rabeprazole has a bioavailability of approximately 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The result of Rabeprazole’s action is a decrease in stomach acid production. This is beneficial for treating conditions such as peptic ulcer disease, gastroesophageal reflux disease, and excess stomach acid production such as in Zollinger–Ellison syndrome . It may also be used in combination with other medications to treat Helicobacter pylori .

Action Environment

The action of Rabeprazole can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by the pH of the stomach. The drug is designed to resist degradation in the acidic environment of the stomach . Additionally, factors such as diet, co-administration with other drugs, and individual patient characteristics (such as age, sex, and health status) can also influence the drug’s action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methylpicolinic acid.

Etherification: The 3-methylpicolinic acid undergoes etherification with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methoxypropoxy)-3-methylpicolinic acid would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

4-(3-Methoxypropoxy)-3-methylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- 4-(3-Methoxypropoxy)benzoic acid

- 2-(3-Methoxypropoxy)phenylboronic acid

- 3-(3-Methoxypropoxy)-4-methylbenzoic acid

Comparison

4-(3-Methoxypropoxy)-3-methylpicolinic acid is unique due to its picolinic acid backbone, which imparts distinct chemical properties compared to other similar compounds

生物活性

Overview

4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is a chemical compound with the molecular formula C11H15NO4. It is a derivative of picolinic acid and is primarily recognized for its role as a proton pump inhibitor (PPI) in the treatment of various gastric conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target Enzyme : The primary target of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is the H+/K+ ATPase enzyme , located at the secretory surface of gastric parietal cells.

Mode of Action : As a selective and irreversible proton pump inhibitor, Rabeprazole suppresses gastric acid secretion by inhibiting this enzyme system. This action disrupts normal biochemical pathways in the stomach, leading to reduced gastric acid production, which is beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics : Rabeprazole exhibits approximately 52% bioavailability , with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound is metabolized in the liver primarily through the cytochrome P450 system, specifically CYP2C19 and CYP3A4 .

Biological Activity

The biological activity of 4-(3-Methoxypropoxy)-3-methylpicolinic acid can be summarized as follows:

- Gastric Acid Secretion Inhibition : Effective in reducing gastric acid secretion, making it useful for treating conditions exacerbated by excess stomach acid.

- Healing Rates : Clinical studies have shown that Rabeprazole significantly improves healing rates in patients with active duodenal ulcers compared to placebo .

Table 1: Summary of Biological Effects

| Biological Activity | Effect | Reference |

|---|---|---|

| Gastric Acid Secretion | Inhibition of H+/K+ ATPase | |

| Healing Rates in Ulcers | Higher healing rates (83% vs 73%) | |

| Pharmacokinetics | Bioavailability ~52% |

Case Studies and Research Findings

- Clinical Efficacy : In a randomized controlled trial involving patients with active duodenal ulcers, Rabeprazole demonstrated a statistically significant improvement in healing rates compared to other PPIs. The study reported healing rates of 83% for Rabeprazole versus 73% for the control group at four weeks .

- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that derivatives of picolinic acid, including Rabeprazole, interact favorably with various biological targets, suggesting potential applications beyond gastric conditions, such as anti-inflammatory effects .

- Comparative Studies : A comparative analysis of different PPIs highlighted Rabeprazole's superior efficacy in managing symptoms related to GERD and its faster onset of action compared to other agents like omeprazole and lansoprazole .

特性

IUPAC Name |

4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPXRWCGOJAPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。